molecular formula C26H33N5OS B2758221 N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide CAS No. 689266-50-0

N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide

Katalognummer B2758221
CAS-Nummer: 689266-50-0
Molekulargewicht: 463.64
InChI-Schlüssel: QDBHKIGUHCZJPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule with multiple functional groups. It contains a benzylpiperidine moiety, which is often found in pharmaceutical drugs due to its ability to mimic the structure of various neurotransmitters .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex, with a benzylpiperidine group attached to a quinazoline group via an amide linkage. The quinazoline group also appears to have a sulfanylidene substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as its polarity, solubility, stability, and melting/boiling points would need to be determined experimentally .

Wissenschaftliche Forschungsanwendungen

  • Pharmacological Applications : This compound's derivatives have been explored for their potential as diuretic and antihypertensive agents. A study by Rahman et al. (2014) synthesized a series of derivatives and evaluated them for diuretic, antihypertensive, and anti-diabetic activities, finding compounds with potent activity comparable to standard drugs like metolazone and prazosin (Rahman et al., 2014).

  • Antimicrobial Activity : The application of related compounds in the synthesis of disubstituted dihydroquinolines, which are known for their antimicrobial properties, has been explored. Yunnikova et al. (2019) investigated the interaction between 1,3-dioxolane and primary/secondary aromatic amines, finding that certain derivatives showed significant microbiological activity (Yunnikova et al., 2019).

  • Cancer Research : Studies have also been conducted on amino- and sulfanyl-derivatives of benzoquinazolinones for potential anticancer activity. Nowak et al. (2015) synthesized such derivatives and found that some compounds, especially those with sulfanyl groups, exhibited significant anticancer activities against certain cell lines (Nowak et al., 2015).

  • Enzyme Inhibition : Sulfonamide derivatives of quinazoline compounds have been studied for their enzyme inhibitory potential. Abbasi et al. (2019) synthesized new sulfonamides with benzodioxane and acetamide moieties, showing substantial inhibitory activity against enzymes like yeast α-glucosidase (Abbasi et al., 2019).

  • Synthesis of Novel Compounds : The role of related compounds in the synthesis of novel chemical entities has been a focus of research. For instance, Kuroda et al. (2013) explored the reaction of ynamides with benzophenone imines, leading to the selective synthesis of polysubstituted dihydroquinolines (Kuroda et al., 2013).

  • Antituberculosis Activity : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis and cytotoxicity, finding some compounds with significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and optimized for potential use as a therapeutic agent .

Eigenschaften

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5OS/c32-24(28-21-14-17-31(18-15-21)19-20-9-3-1-4-10-20)13-5-2-8-16-27-25-22-11-6-7-12-23(22)29-26(33)30-25/h1,3-4,6-7,9-12,21-22H,2,5,8,13-19H2,(H,28,32)(H,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMGFAGOCPFWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCCCCN=C2C3C=CC=CC3=NC(=S)N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.